molecular formula C8H12O2 B13494495 3-(1-Methoxyprop-2-yn-1-yl)oxolane

3-(1-Methoxyprop-2-yn-1-yl)oxolane

Cat. No.: B13494495
M. Wt: 140.18 g/mol
InChI Key: SIRSNBXCRCKRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methoxyprop-2-yn-1-yl)oxolane is an organic compound with the molecular formula C8H12O2 It is a derivative of oxolane, featuring a methoxyprop-2-yn-1-yl group attached to the third carbon of the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methoxyprop-2-yn-1-yl)oxolane typically involves the reaction of oxolane with methoxyprop-2-yn-1-yl halides under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methoxyprop-2-yn-1-yl)oxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the triple bond in the methoxyprop-2-yn-1-yl group to a double or single bond.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted oxolane derivatives.

Scientific Research Applications

3-(1-Methoxyprop-2-yn-1-yl)oxolane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Methoxyprop-2-yn-1-yl)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Prop-2-yn-1-yl)oxolane: Lacks the methoxy group, resulting in different reactivity and properties.

    3-(1-Methoxyprop-2-yn-1-yl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of oxolane.

Uniqueness

3-(1-Methoxyprop-2-yn-1-yl)oxolane is unique due to the presence of both the methoxy and prop-2-yn-1-yl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound in research and industry.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-(1-methoxyprop-2-ynyl)oxolane

InChI

InChI=1S/C8H12O2/c1-3-8(9-2)7-4-5-10-6-7/h1,7-8H,4-6H2,2H3

InChI Key

SIRSNBXCRCKRML-UHFFFAOYSA-N

Canonical SMILES

COC(C#C)C1CCOC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.